Tosyl-D-asparagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

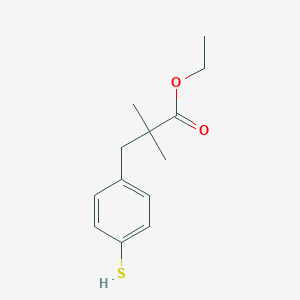

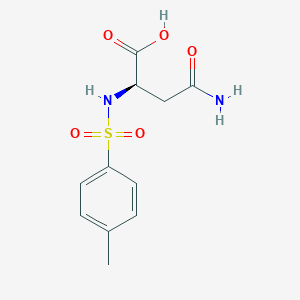

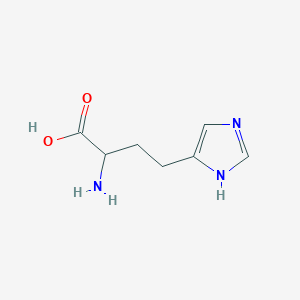

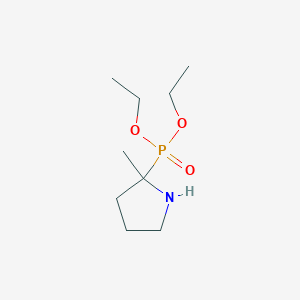

Asparagine plays a critical role in biological systems as one of the amino acids involved in protein synthesis. Its derivative, "Tosyl-D-asparagine," involves the tosylation of the amine group on asparagine, which modifies its chemical and physical properties and affects its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of asparagine derivatives, including tosylated forms, often involves complex organic synthesis pathways. For instance, Miyoshi et al. (1969) described the synthesis of optically active α-tosylamino-β-propiolactone from N-tosyl-L-asparagine, showcasing the intricate steps required to modify asparagine's structure (Miyoshi et al., 1969).

Molecular Structure Analysis

X-ray analyses and molecular dynamics studies have provided insights into the molecular structure of asparagine derivatives. Delbaere (1974) examined the crystal structures of asparagine-linked compounds, revealing the conformational aspects of the glucose-asparagine linkage, which could be relevant to understanding tosyl-D-asparagine's structure (Delbaere, 1974).

Chemical Reactions and Properties

Research on the chemical reactions involving asparagine and its derivatives often focuses on their reactivity and the formation of complex molecules. Spinola and Jeanloz (1970) synthesized asparagine derivatives as intermediates in glycopeptide synthesis, highlighting the reactive nature of these compounds and their potential for forming bonds with other molecules (Spinola & Jeanloz, 1970).

Physical Properties Analysis

The physical properties of asparagine derivatives can be influenced by their molecular structure and the presence of functional groups such as the tosyl group. Research by Menabue et al. (1989) on the coordination properties of tosylated amino acids highlights how modifications like tosylation can affect a compound's physical characteristics, including solubility and thermal stability (Menabue et al., 1989).

Applications De Recherche Scientifique

Biological Roles and Applications of Asparagine-Based Compounds Tosyl-D-asparagine is closely related to asparagine-based compounds, which are extensively studied for their biological significance and applications. Asparagine, a key amino acid, plays a vital role in various metabolic processes and is notably used in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. Different isozymes of enzymes like L-asparaginase have been isolated from a range of organisms and are known for their critical roles in cancer treatment and other therapeutic applications (Batool, Makky, Jalal, & Yusoff, 2016).

Coordination Properties in Chemistry The influence of the tosyl group, as in Tosyl-D-asparagine, on coordination properties is a subject of research, particularly in the context of metal ion interactions. Studies have explored how the 4-toluenesulphonyl group affects the coordination behavior of compounds like Tosyl-D-asparagine with metal ions like copper(II). These interactions are crucial in understanding the complex formation and stability, which are fundamental in various chemical and biochemical applications (Menabue, Saladini, & Morini, 1989).

Novel Applications in Polymer Science In the field of polymer science, Tosyl-D-asparagine related compounds have led to significant advancements. For instance, novel amphiphilic graft copolymers composed of poly(asparagine) and poly(caprolactone) have been synthesized. These copolymers form micelle-like aggregates in aqueous solutions, indicating potential applications in drug delivery systems and nanotechnology. The synthesis and self-aggregation properties of these polymers represent a significant step forward in the development of biodegradable and biocompatible materials (Jeong, Kang, Yang, & Kim, 2003).

Safety And Hazards

While specific safety and hazards information for Tosyl-D-asparagine was not found, asparagine is generally considered safe. However, it’s always important to handle biochemicals following appropriate safety guidelines12.

Orientations Futures

Recent research suggests that asparagine and its associated enzymes could be targeted for cancer treatment131415. The development of new asparaginase variants and drug combinations could expand its clinical applicability15.

Please note that this information is based on the most recent data available and may not be exhaustive. Always refer to the most recent and relevant scientific literature for comprehensive and up-to-date information.

Propriétés

IUPAC Name |

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl-D-asparagine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

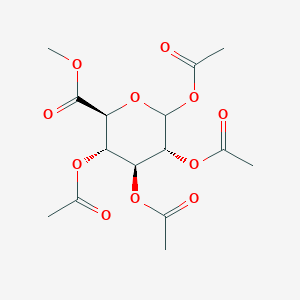

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)